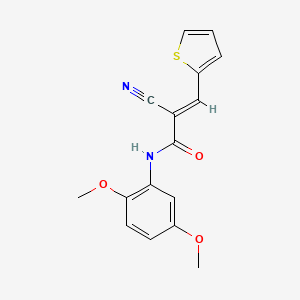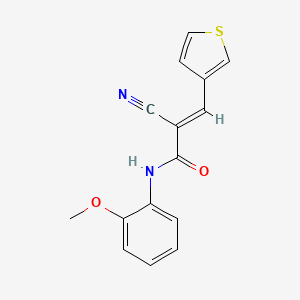
5-isopropyl-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, commonly known as PMSF, is a sulfonamide compound that is widely used in scientific research. PMSF is a serine protease inhibitor that has a wide range of applications in biochemistry, molecular biology, and biotechnology.
Wirkmechanismus
PMSF inhibits serine proteases by binding irreversibly to the active site of the enzyme. The sulfonamide group of PMSF forms a covalent bond with the serine residue at the active site of the enzyme, thereby inhibiting its activity. PMSF is a potent inhibitor of serine proteases and is commonly used in biochemistry and molecular biology experiments.
Biochemical and Physiological Effects:
PMSF has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of biological samples, including cell lysates, membrane preparations, and purified proteins. PMSF has also been shown to inhibit the activity of proteases in vivo, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF has several advantages for lab experiments. It is a potent inhibitor of serine proteases and is relatively easy to synthesize. PMSF is also stable and can be stored for long periods of time. However, PMSF has some limitations. It is not effective against all types of proteases and may have off-target effects. Additionally, PMSF can be toxic to cells at high concentrations, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the use of PMSF in scientific research. One area of research is the development of new protease inhibitors that are more specific and have fewer off-target effects. Another area of research is the use of PMSF in therapeutic applications, such as the treatment of cancer or other diseases. Finally, PMSF could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Synthesemethoden
PMSF can be synthesized by reacting p-toluenesulfonyl chloride with 4-methyl-2-methoxyaniline in the presence of sodium hydroxide. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to form PMSF. The synthesis of PMSF is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. PMSF is also used to inhibit proteases in cell lysates, membrane preparations, and purified proteins. PMSF is used in a wide range of applications, including protein purification, enzyme assays, and western blotting.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-10-17(16(22-4)9-13(15)3)23(20,21)19-11-14-5-7-18-8-6-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFYQMQDBWSEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)

![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)
![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)

![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)